molecular formula C3H7NOS B7806809 CID 12258

CID 12258

Cat. No. B7806809
M. Wt: 105.16 g/mol
InChI Key: PWZUZQNZVZKCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12258 is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12258 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12258 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Application in Protein Function and Signal Transduction Studies

Small-molecule perturbation of biological systems, including chemically induced dimerization (CID), offers a method to study biological processes beyond the reach of classical genetic interference. CID, particularly in its recent orthogonal and reversible forms, allows for unprecedented precision and spatiotemporal resolution in controlling protein function. This has significantly advanced our understanding of signal transductions and has extended to studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

2. Innovations in Gene Regulation and Editing

The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has enabled inducible gene regulation and gene editing in biomedical research. This approach offers the ability to fine-tune gene expression and multiplex biological signals, significantly expanding the utility of CID tools in human cells and in vivo applications in mice (Ma et al., 2023).

3. Enhancing Spatiotemporal Control in Cellular Studies

The development of a novel chemical inducer of protein dimerization, which can be rapidly activated and deactivated using light, underscores the growing importance of CID in cellular biology. This approach allows for the control of dynamic biological processes like peroxisome transport and mitotic checkpoint signaling in living cells, offering refined control over protein-protein interactions at subcellular levels (Aonbangkhen et al., 2018).

4. Understanding Complex Biological Processes

CID has been instrumental in resolving complex problems in cell biology, especially in understanding the 'signaling paradox' in lipid second messengers and small GTPases. Advances in CID have allowed for specific and simultaneous manipulation of multiple systems within a cell, providing insights into the spatial and temporal aspects of cellular signaling (DeRose, Miyamoto, & Inoue, 2013).

5. Crop Science and Water Use Efficiency

In crop science, CID, specifically carbon isotope discrimination (CID), is used as a criterion for improving water use efficiency and productivity in plants like barley. This method has shown potential as a reliable approach in breeding programs, highlighting the applicability of CID in agricultural research (Anyia et al., 2007).

properties

IUPAC Name

ethoxymethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUZQNZVZKCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12258

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.